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molecular formula C8H13NOS B1322303 (4-(tert-Butyl)thiazol-2-yl)methanol CAS No. 475059-74-6

(4-(tert-Butyl)thiazol-2-yl)methanol

Cat. No. B1322303
M. Wt: 171.26 g/mol
InChI Key: OQMKVPYMYZSPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07056917B2

Procedure details

Ethyl thiooxamate (4.94 g, 37.1 mmol) was dissolved in anhydrous ethanol (250 ml), added with 1-bromopinacolone (4.99 ml, 37.1 mmol), and refluxed by heating for 4 hours. The reaction mixture was concentrated, neutralized with saturated aqueous sodium hydrogencarbonate, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was dissolved in anhydrous ethanol (200 ml), added with sodium hydroboride (2.10 g, 55.6 mmol), and stirred at room temperature for 16 hours. The reaction solution was further added with sodium borohydride (500 mg, 13.2 mmol) and stirred at room temperature for 4 hours, and then the solvent was evaporated under reduced pressure. The residue was cooled to −78° C., and the resulting white solid was taken by filtration to obtain the title compound (2.77 g, 44%).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.99 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[S:5])[C:2]([NH2:4])=O.BrC[C:11](=O)[C:12](C)([CH3:14])[CH3:13].[Na].[BH4-].[Na+].[CH2:20]([OH:22])[CH3:21]>>[C:12]([C:2]1[N:4]=[C:21]([CH2:20][OH:22])[S:5][CH:1]=1)([CH3:14])([CH3:13])[CH3:11] |f:3.4,^1:16|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
C(C(=O)N)(=S)OCC
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.99 mL
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous ethanol (200 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to −78° C.
FILTRATION
Type
FILTRATION
Details
the resulting white solid was taken by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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